N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-5-18-6-8)9-2-1-4-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITAJPOSPFDTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound characterized by its unique structure, which includes multiple thiophene rings and an oxalamide moiety. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N2O3S2, with a molecular weight of 404.6 g/mol. The compound features two thiophene rings, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
- Antioxidant Activity : Compounds containing thiophene structures have been associated with significant antioxidant properties. This can be attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anticancer Potential : Some studies suggest that thiophene derivatives may exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Thiophene-containing compounds have been reported to reduce inflammation in animal models, possibly through the inhibition of pro-inflammatory cytokines and mediators.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various biological pathways.
Potential Molecular Targets
- Enzymatic Inhibition : The oxalamide moiety may facilitate binding to enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing downstream signaling cascades.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various thiophene derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting the compound's potential as a protective agent against oxidative damage.
Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis. The compound's efficacy was compared to standard chemotherapeutic agents, showing promising results that warrant further exploration in vivo.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are available for N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : A three-step synthesis is commonly employed:
- Step 1 : Functionalization of thiophene rings via Friedel-Crafts acylation using acyl chlorides.
- Step 2 : Cyclization to form the oxalamide backbone using oxalyl chloride.
- Step 3 : Hydroxyl group introduction via controlled reduction or hydroxylation.
Optimization strategies include: - Catalyst screening (e.g., Lewis acids for Friedel-Crafts).
- Temperature control (e.g., 0–5°C for oxalyl chloride reactions to prevent side products).
- Purification via column chromatography or recrystallization .
- Data Table :
| Step | Reaction Type | Key Conditions | Yield Range |
|---|---|---|---|
| 1 | Friedel-Crafts | AlCl₃, RT, 12h | 60–75% |
| 2 | Oxalamide formation | Oxalyl chloride, DCM, 0°C | 50–65% |
| 3 | Hydroxylation | NaBH₄/EtOH, reflux | 70–85% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for thiophene protons (δ 6.8–7.5 ppm) and hydroxyethyl groups (δ 3.5–4.2 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping peaks.
- FT-IR : Confirm oxalamide C=O stretches (~1680 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹).
- X-ray Crystallography : Refine structures using SHELXL, accounting for potential twinning or disorder in the thiophene rings .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions involving thiophene rings .
- Data Contradiction Analysis : Discrepancies between theoretical and experimental band gaps may arise from solvent effects (implicit vs. explicit solvation models) or crystal packing forces.
Q. How can researchers resolve conflicting crystallographic data, such as disordered thiophene moieties?
- Methodological Answer :
- Refinement : Apply twin refinement in SHELXL and use restraints for bond lengths/angles in disordered regions.
- Cross-Validation : Compare with solid-state NMR or Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Assay Replication : Standardize cell lines (e.g., HepG2 for anticancer, S. aureus for antimicrobial) and control for batch-to-batch compound purity.
- Mechanistic Studies : Use siRNA knockdown or proteomics to identify target pathways. For example, thiophene-derived metabolites may exhibit off-target effects .
Q. How can regioselectivity challenges in thiophene functionalization be mitigated during synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to guide electrophilic substitution.
- Computational Guidance : Use DFT to predict activation barriers for competing reaction pathways .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
